1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone
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Overview
Description
1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone is an organic compound characterized by the presence of a trichlorophenyl group attached to a thiocyanatoethanone moiety
Preparation Methods
The synthesis of 1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone typically involves the reaction of 2,4,5-trichlorophenyl derivatives with thiocyanate sources under specific conditions. One common method involves the reaction of 2,4,5-trichlorophenylacetic acid with thiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone can be compared with other similar compounds, such as:
2,4,5-Trichlorophenol: A precursor used in the synthesis of various organic compounds, including herbicides and fungicides.
2,4,5-Trichlorophenoxyacetic acid: A herbicide known for its use in agriculture.
1-(2,4,5-Trichlorophenyl)-1,2-ethanediol: A compound with similar structural features but different functional groups and applications.
The uniqueness of this compound lies in its thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H4Cl3NOS |
---|---|
Molecular Weight |
280.6 g/mol |
IUPAC Name |
[2-oxo-2-(2,4,5-trichlorophenyl)ethyl] thiocyanate |
InChI |
InChI=1S/C9H4Cl3NOS/c10-6-2-8(12)7(11)1-5(6)9(14)3-15-4-13/h1-2H,3H2 |
InChI Key |
SFVSFELEAUUFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CSC#N |
Origin of Product |
United States |
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